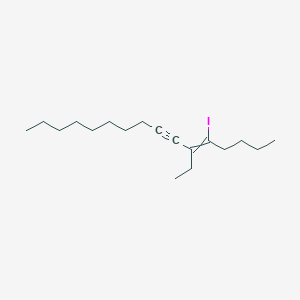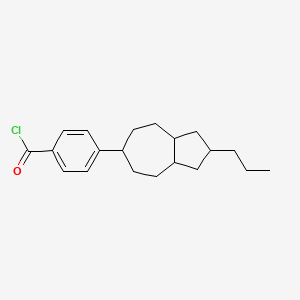![molecular formula C13H16 B12617272 {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene CAS No. 920750-19-2](/img/structure/B12617272.png)
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene is an organic compound that features a cyclohexene ring attached to a benzene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene typically involves the reaction of cyclohex-2-en-1-ylmethanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexene ring to form cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Applications De Recherche Scientifique
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the double bond in the cyclohexene ring.
Benzylcyclohexane: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.
Uniqueness
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene is unique due to the presence of both a cyclohexene ring and a benzene ring, which imparts distinct chemical and physical properties. The double bond in the cyclohexene ring allows for additional reactivity compared to its saturated counterparts, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
920750-19-2 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
[(1S)-cyclohex-2-en-1-yl]methylbenzene |
InChI |
InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-5,7-9,13H,2,6,10-11H2/t13-/m0/s1 |
Clé InChI |
SSZQNIRPDNESTG-ZDUSSCGKSA-N |
SMILES isomérique |
C1CC=C[C@@H](C1)CC2=CC=CC=C2 |
SMILES canonique |
C1CC=CC(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)

![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)


![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)

![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)
![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)

